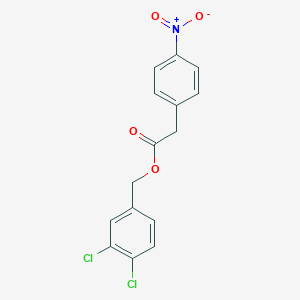
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as CMTU, is a chemical compound with potential applications in scientific research. It is a thiourea derivative and has been studied for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action for N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea involves its ability to bind to enzymes and inhibit their activity. It has been shown to bind to cytochrome P450 and inhibit its activity, which can result in altered drug metabolism. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which can result in altered drug metabolism. This compound has also been shown to induce apoptosis in cancer cells, which can potentially lead to its use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is its ability to inhibit the activity of cytochrome P450, which can be useful in studying drug metabolism. Another advantage is its potential as an anticancer agent, which can be useful in studying cancer cells. One limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in cancer cells. Another direction is to study its effects on other enzymes and its potential use in drug development. Additionally, further research is needed to determine the toxicity of this compound and its potential side effects.
Métodos De Síntesis
The synthesis method for N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction of 3-chloro-2-methylphenylisothiocyanate with 2,4-dimethoxyaniline in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 237-238°C.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-12(17)5-4-6-13(10)18-16(22)19-14-8-7-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFRQJUNUDSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)

![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)




![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)